3,4-Didehydroretinoic acid
3,4-Didehydroretinoic acid
All-trans-3,4-didehydroretinoic acid is a retinoid obtained by 3,4-desaturation of beta-ionone ring of all-trans-retinoic acid It has a role as a human xenobiotic metabolite. It is a vitamin A and a retinoid. It derives from an all-trans-retinoic acid.
all-trans-3, 4-Didehydro-retinoic acid, also known as 3, 4-didehydroretinoate or vitamin A2 acid, belongs to the class of organic compounds known as retinoids. These are oxygenated derivatives of 3, 7-dimethyl-1-(2, 6, 6-trimethylcyclohex-1-enyl)nona-1, 3, 5, 7-tetraene and derivatives thereof. all-trans-3, 4-Didehydro-retinoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, all-trans-3, 4-didehydro-retinoic acid is primarily located in the membrane (predicted from logP) and cytoplasm. all-trans-3, 4-Didehydro-retinoic acid can be biosynthesized from all-trans-retinoic acid.
all-trans-3, 4-Didehydro-retinoic acid, also known as 3, 4-didehydroretinoate or vitamin A2 acid, belongs to the class of organic compounds known as retinoids. These are oxygenated derivatives of 3, 7-dimethyl-1-(2, 6, 6-trimethylcyclohex-1-enyl)nona-1, 3, 5, 7-tetraene and derivatives thereof. all-trans-3, 4-Didehydro-retinoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, all-trans-3, 4-didehydro-retinoic acid is primarily located in the membrane (predicted from logP) and cytoplasm. all-trans-3, 4-Didehydro-retinoic acid can be biosynthesized from all-trans-retinoic acid.
Brand Name:
Vulcanchem
CAS No.:
4159-20-0
VCID:
VC21145872
InChI:
InChI=1S/C20H26O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6-12,14H,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+
SMILES:
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Molecular Formula:
C20H26O2
Molecular Weight:
298.4 g/mol
3,4-Didehydroretinoic acid
CAS No.: 4159-20-0
Cat. No.: VC21145872
Molecular Formula: C20H26O2
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | All-trans-3,4-didehydroretinoic acid is a retinoid obtained by 3,4-desaturation of beta-ionone ring of all-trans-retinoic acid It has a role as a human xenobiotic metabolite. It is a vitamin A and a retinoid. It derives from an all-trans-retinoic acid. all-trans-3, 4-Didehydro-retinoic acid, also known as 3, 4-didehydroretinoate or vitamin A2 acid, belongs to the class of organic compounds known as retinoids. These are oxygenated derivatives of 3, 7-dimethyl-1-(2, 6, 6-trimethylcyclohex-1-enyl)nona-1, 3, 5, 7-tetraene and derivatives thereof. all-trans-3, 4-Didehydro-retinoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, all-trans-3, 4-didehydro-retinoic acid is primarily located in the membrane (predicted from logP) and cytoplasm. all-trans-3, 4-Didehydro-retinoic acid can be biosynthesized from all-trans-retinoic acid. |
|---|---|
| CAS No. | 4159-20-0 |
| Molecular Formula | C20H26O2 |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid |
| Standard InChI | InChI=1S/C20H26O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6-12,14H,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ |
| Standard InChI Key | SYESMXTWOAQFET-YCNIQYBTSA-N |
| Isomeric SMILES | CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
| SMILES | CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
| Canonical SMILES | CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator